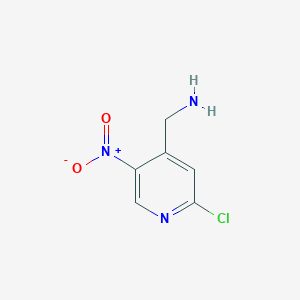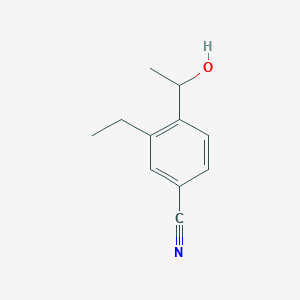
Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyridine moiety attached to an amino acid derivative. The presence of the dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and (S)-2-amino-3-propanoic acid.
Coupling Reaction: The 5-chloropyridine is coupled with the amino acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amino acid derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.
相似化合物的比较
- Methyl (S)-2-amino-3-(4-chloropyridin-3-YL)propanoate dihydrochloride
- Methyl (S)-2-amino-3-(6-chloropyridin-3-YL)propanoate dihydrochloride
Comparison:
- Structural Differences: The position of the chlorine atom on the pyridine ring varies among these compounds.
- Unique Properties: Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride is unique due to its specific binding affinity and reactivity, which can result in distinct biological and chemical properties.
属性
分子式 |
C9H13Cl3N2O2 |
|---|---|
分子量 |
287.6 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)8(11)3-6-2-7(10)5-12-4-6;;/h2,4-5,8H,3,11H2,1H3;2*1H/t8-;;/m0../s1 |
InChI 键 |
YLHSFJVRJBMYKG-JZGIKJSDSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC(=CN=C1)Cl)N.Cl.Cl |
规范 SMILES |
COC(=O)C(CC1=CC(=CN=C1)Cl)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


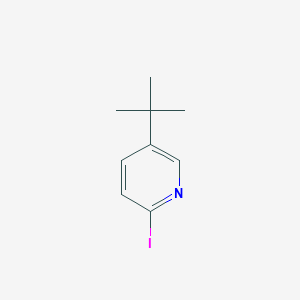
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
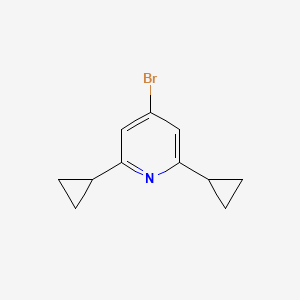
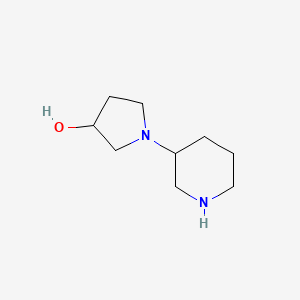
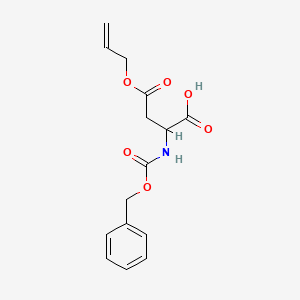
![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
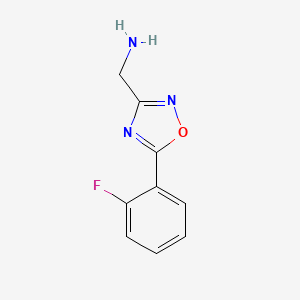
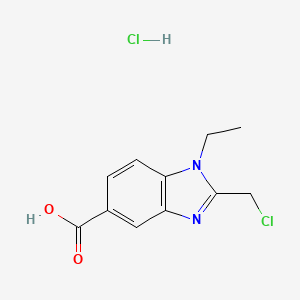
![1-Methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13652081.png)

![5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13652086.png)
![(6-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13652087.png)
